REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:15])[CH2:3][CH2:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][C:12]([OH:14])=[O:13].[BH4-].[Na+].Cl>CCO.[Cl-].[Na+].O>[OH:1][CH:2]([CH3:15])[CH2:3][CH2:4][CH2:5][C:6]#[C:7][CH2:8][C:9]#[C:10][CH2:11][C:12]([OH:14])=[O:13] |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
0.456 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20°
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to 0° over 15 min
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20° again
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether (4×25 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with brine (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an orange oil, which
|
Type
|
CUSTOM
|
Details
|
This was used immediately without purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
OC(CCCC#CCC#CCC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |